Odor Detection Threshold vs. 1-Octen-3-one
3-Octen-2-one exhibits an odor detection threshold in water of 6.7 μg/kg, which is approximately two orders of magnitude (223-fold) higher than that of the structurally related comparator 1-octen-3-one (threshold: 0.03 μg/kg in water) [1][2]. This substantial difference in perceptual potency directly influences formulation behavior: 3-octen-2-one can be dosed at higher concentrations (e.g., 30–1,000 ppm in flavor applications) without overwhelming the sensory profile, whereas 1-octen-3-one must be handled at trace levels to avoid metallic off-notes. The measured odor activity values (OAVs) for 3-octen-2-one across multiple flour samples ranged consistently from 38 to 40, confirming reproducible sensory contribution across diverse matrices [1].
| Evidence Dimension | Odor detection threshold in aqueous medium |
|---|---|
| Target Compound Data | 6.7 μg/kg (water) |
| Comparator Or Baseline | 1-Octen-3-one: 0.03 μg/kg (water) |
| Quantified Difference | 223-fold higher threshold |
| Conditions | Odor threshold determination in water using aroma extract dilution analysis (AEDA) and GC-O methodology; data compiled from flour sensory studies |
Why This Matters
This threshold difference directly governs permissible dosing ranges in flavor formulations and dictates which compound is appropriate for subtle enhancement (1-octen-3-one at ppb) versus robust flavor building (3-octen-2-one at ppm to 1,000 ppm).
- [1] Oxford Academic. Table 4: Odour activity values (OAVs) for aroma-active compounds in wheat flour. Aroma threshold in water: 3-octen-2-one = 6.7 μg/kg. View Source
- [2] PMC Table 5. Odor threshold values (μg/kg) for volatile compounds: 1-octen-3-one = 0.03 μg/kg. Article PMC12139236. View Source
